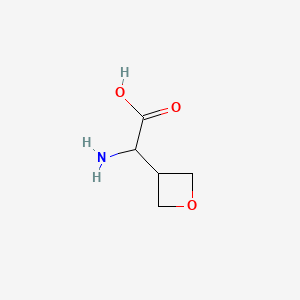
2-Amino-2-(oxetan-3-YL)acetic acid
Cat. No. B594783
Key on ui cas rn:
1270019-87-8
M. Wt: 131.131
InChI Key: RMQBFQWTJJLVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029359B2
Procedure details


(N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide). To a solution of 2-amino-2-(oxetan-3-yl)acetic acid (0.3 mmol) and (R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (0.3 mmol) in DMF (2 mL) was added DIEA (0.9 mmol), EDCI (0.33 mmol), and HOBt (0.33 mmol). The resulting solution was then stirred at rt for 1 h. The solvent was removed in vacuo to afford a residue, which was purified by reverse phase chromatography C18 column and 10% acetonitrile/water containing 0.1% TFA to afford the title compound. 1H NMR (400 MHz, MeOD) δ 8.08 (s, 1H), 7.03 (d, J=3.51 Hz, 1H), 6.55 (d, J=3.51 Hz, 1H), 6.41 (t, J=1.76 Hz, 1H), 6.37 (d, J=1.76 Hz, 1H), 4.64-4.69 (m, 1H), 4.54-4.60 (m, 1H), 4.42 (t, J=6.27 Hz, 1H), 4.07 (d, J=9.29 Hz, 1H), 3.71-3.97 (m, 3H), 1.83-1.93 (m, 1H), 1.76 (br. s., 1H), 1.62 (br. s., 1H). EIMS (m/z): calcd. for C22H24Cl2N6O2(M+1H) 475. found 475.
Name
N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0.3 mmol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
N1C2NC=CC=2C(N2CCC[C@@H](NC(=O)C(NC3C=C(Cl)C=C(Cl)C=3)C3COC3)C2)=N[CH:2]=1.[NH2:33][CH:34]([CH:38]1[CH2:41][O:40][CH2:39]1)[C:35]([OH:37])=[O:36].N1C2NC=CC=2C(N2CCC[C@@H](N)C2)=NC=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[NH2:33][CH:34]([CH:38]1[CH2:41][O:40][CH2:39]1)[C:35]([O:37][CH3:2])=[O:36]
|
Inputs


Step One
|
Name
|
N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C(C2=C1NC=C2)N2C[C@@H](CCC2)NC(C(C2COC2)NC2=CC(=CC(=C2)Cl)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)O)C1COC1
|
|
Name
|
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C(C2=C1NC=C2)N2C[C@@H](CCC2)N
|
|
Name
|
|
|
Quantity
|
0.9 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
0.33 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
0.33 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was then stirred at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a residue, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by reverse phase chromatography C18 column and 10% acetonitrile/water containing 0.1% TFA
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

